2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone
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Overview
Description
2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone is a complex organic compound featuring multiple aromatic rings and a unique isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the naphthalen-1-yl and phenyl groups .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction .
Chemical Reactions Analysis
Types of Reactions
2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using halogenation or nitration reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple aromatic rings and isoindole core make it a candidate for various synthetic applications .
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit interesting biological activities, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a valuable component in these technologies .
Mechanism of Action
The mechanism by which 2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In electronic applications, its mechanism involves the transfer of electrons or holes through its conjugated system .
Comparison with Similar Compounds
Similar Compounds
9,10-di(naphthalen-2-yl)anthracene: Another compound with multiple naphthalenyl groups, used in OLEDs for its blue fluorescent properties.
Di(naphthalen-2-yl)-1,2-diphenylethene: Known for its aggregation-enhanced emission properties, used in explosive detection.
Uniqueness
What sets 2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone apart is its unique isoindole structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions or electronic characteristics.
Properties
Molecular Formula |
C42H30N2O4 |
---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
5,14-dinaphthalen-1-yl-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone |
InChI |
InChI=1S/C42H30N2O4/c45-39-31-22-30(25-10-2-1-3-11-25)34-28-20-21-29(35(34)38(31)42(48)43(39)32-18-8-14-23-12-4-6-16-26(23)32)37-36(28)40(46)44(41(37)47)33-19-9-15-24-13-5-7-17-27(24)33/h1-21,28-29,31,35-38H,22H2 |
InChI Key |
VLILPBRDCMYREW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3C4C=CC(C3=C1C5=CC=CC=C5)C6C4C(=O)N(C6=O)C7=CC=CC8=CC=CC=C87)C(=O)N(C2=O)C9=CC=CC1=CC=CC=C19 |
Origin of Product |
United States |
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